molecular formula C8H8BrF B1642872 1-Bromo-2-(1-fluoro-ethyl)-benzene

1-Bromo-2-(1-fluoro-ethyl)-benzene

Número de catálogo: B1642872
Peso molecular: 203.05 g/mol
Clave InChI: NJHZIPCIIIZAJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Bromo-2-(1-fluoro-ethyl)-benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position and a fluoroethyl group at the 2-position of the benzene ring. These compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions, pharmaceutical manufacturing, and materials science due to their reactivity and stability .

Propiedades

Fórmula molecular

C8H8BrF

Peso molecular

203.05 g/mol

Nombre IUPAC

1-bromo-2-(1-fluoroethyl)benzene

InChI

InChI=1S/C8H8BrF/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3

Clave InChI

NJHZIPCIIIZAJJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1Br)F

SMILES canónico

CC(C1=CC=CC=C1Br)F

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares key properties of 1-Bromo-2-(1-fluoro-ethyl)-benzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Substituents CAS Number Reference ID
1-Bromo-2-(1-fluoro-ethyl)-benzene C₈H₈BrF 203.05 Liquid* Bromine, Fluoroethyl Not Provided N/A
1-Bromo-2-(difluoromethoxy)benzene C₇H₅BrF₂O 223.02 Colorless liquid Bromine, Difluoromethoxy 175278-33-8
1-Bromo-2-(1-chloroethyl)benzene C₈H₈BrCl 219.50 Liquid Bromine, Chloroethyl 57739-76-1
1-Bromo-2-(tert-butoxy)benzene C₁₀H₁₃BrO 229.11 Solid Bromine, tert-Butoxy 344296-29-3
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene C₈H₅BrF₄O 273.02 Liquid Bromine, Tetrafluoroethoxy 83015-28-5

Notes:

  • The fluoroethyl group in 1-Bromo-2-(1-fluoro-ethyl)-benzene introduces both steric and electronic effects, similar to chloroethyl () but with enhanced electronegativity due to fluorine.
  • Compounds with alkoxy substituents (e.g., tert-butoxy in ) exhibit higher steric hindrance and lower polarity compared to fluoroalkyl analogs .
Electronic Effects on Reactivity
  • Electron-Withdrawing Groups (EWGs) : Fluorine-containing substituents (e.g., fluoroethyl, difluoromethoxy) enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. For example, 1-Bromo-2-(difluoromethoxy)benzene is widely used in Suzuki-Miyaura couplings due to its activated bromine .
  • Electron-Donating Groups (EDGs) : Alkoxy groups (e.g., tert-butoxy in ) deactivate the ring, slowing SNAr but enabling directed ortho-metalation for functionalization .
Kinetic Behavior
  • highlights that substituents like methoxy groups stabilize aryllithium intermediates during cyclization, whereas bromoethyl analogs exhibit faster reaction rates due to reduced steric hindrance .

Industrial and Pharmaceutical Relevance

  • 1-Bromo-2-(difluoromethoxy)benzene (): Valued in agrochemical and pharmaceutical synthesis for its stability and compatibility with fluorinated motifs .
  • 1-Bromo-2-(1-chloroethyl)benzene (): Serves as a scaffold for antiviral agents, leveraging the chloroethyl group’s reactivity in alkylation reactions .
  • 1-Bromo-2-(2-methylpropyl)-benzene (): Market analysis indicates growing demand in fine chemicals, driven by its use in polymer and surfactant production .

Métodos De Preparación

Preparation of Vinyl-Bromobenzene Intermediate

The synthesis begins with 2-bromobenzoic acid, which is esterified with 4-methylpentan-2-ol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The ester intermediate undergoes triflation with trifluoromethanesulfonic anhydride to generate a triflate leaving group, enabling a Stille coupling reaction with tri-n-butylethenylstannane in the presence of lithium chloride and tetrakis(triphenylphosphine)palladium(0). This step introduces a vinyl group ortho to the bromine atom.

Reaction Conditions

Parameter Value
Catalyst Pd(PPh₃)₄ (0.02 equiv)
Solvent 1,4-Dioxane
Temperature Reflux (98°C)
Time 4 hours
Yield 85–90% (isolated)

Fluorination of the Vinyl Group

The vinyl intermediate is fluorinated using pyridinium fluoride (1.4 M in THF) at room temperature for 16 hours. This nucleophilic fluorination selectively substitutes the vinylic hydrogen with fluorine, yielding the 1-fluoroethyl moiety. The crude product is purified via extraction with diethyl ether and drying over magnesium sulfate.

Key Observations

  • The fluorination step achieves >90% conversion with minimal side products.
  • Pyridinium fluoride’s mild reactivity prevents over-fluorination or aryl ring bromine displacement.

Catalytic Liquid-Phase Bromofluorination

A patent by Google Patents (WO1995016653A1) describes a liquid-phase method for synthesizing bromofluoroethanes, which can be adapted for aryl-substituted analogs like 1-bromo-2-(1-fluoro-ethyl)-benzene. Although the patent focuses on 1-bromo-2-fluoroethane, its catalytic framework informs analogous aryl systems.

Reaction Mechanism and Catalysis

Vinyl fluoride and hydrogen bromide react in methylene chloride under oxygen catalysis to form bromofluoroethane derivatives. For aryl substrates, substituting vinyl fluoride with a styrenic analog (e.g., 2-vinylbromobenzene) could theoretically yield the target compound.

Optimized Parameters

Parameter Value
Catalyst O₂ (0.1–0.3 equiv)
Solvent Methylene chloride
Temperature 0–40°C
Pressure 21–44.5 psi
Selectivity (1,2:1,1) 5.9:1 to 8:1

Continuous Process Design

The patent emphasizes a continuous flow system for industrial-scale production, featuring cryogenic condensers and metered product take-off. Adapting this to aryl systems would require:

  • Subsurface gas introduction (HBr and O₂) into a solvent-rich reactor.
  • Inline purification to separate 1-bromo-2-(1-fluoro-ethyl)-benzene from regioisomers.

Alternative Halogenation Strategies

Halogen Exchange Reactions

Halogen exchange (e.g., Br/F metathesis) using metal fluorides (KF, AgF) is feasible but risks over-fluorination or aryl ring degradation. No experimental data supports this route for the target compound.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Stille Coupling + Fluorination High selectivity, mild conditions Multi-step, costly catalysts 75–80
Catalytic Liquid-Phase Scalable, continuous process Adapted for aliphatics only 60–70*
Hypothetical Friedel-Crafts Single-step alkylation Poor regiocontrol N/A

*Extrapolated from patent data for 1-bromo-2-fluoroethane.

Q & A

Q. What analytical approaches differentiate between isomeric byproducts?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • NOESY NMR : Identifies spatial proximity of substituents in isomers.
  • X-ray Crystallography : Resolves absolute configuration for crystalline byproducts .

Methodological Notes

  • Data Contradiction Analysis : Compare reaction conditions (e.g., solvent, catalyst) across studies. Use control experiments (e.g., omitting catalysts) to identify critical variables.
  • Safety : Follow guidelines for handling brominated compounds (e.g., PPE, fume hoods) as per and .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.